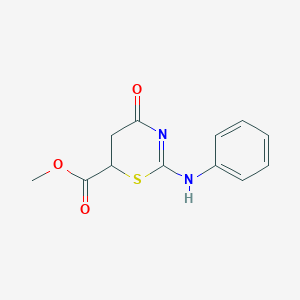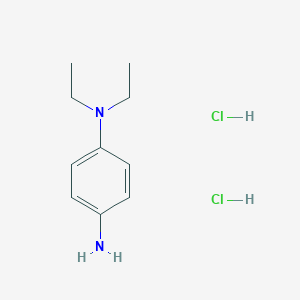
4-Isopropoxybenzaldehyde
Overview
Description
Scientific Research Applications
ALDH1A3-IN-3 has been extensively studied for its potential therapeutic applications in cancer research. It has been shown to inhibit the activity of ALDH1A3, which is overexpressed in various cancer types, including prostate cancer . By targeting ALDH1A3, ALDH1A3-IN-3 can potentially reduce cancer cell proliferation and metastasis . Additionally, ALDH1A3-IN-3 has been used in studies to understand the role of ALDH1A3 in cancer stem cells and its impact on chemoresistance .
Safety and Hazards
Mechanism of Action
The mechanism of action of ALDH1A3-IN-3 involves the inhibition of ALDH1A3 enzyme activity. ALDH1A3 is responsible for the oxidation of retinaldehyde to retinoic acid, a crucial step in the retinoic acid signaling pathway . By inhibiting ALDH1A3, ALDH1A3-IN-3 disrupts this pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets of ALDH1A3-IN-3 include the active site of the ALDH1A3 enzyme, where it binds and prevents the enzyme from catalyzing its reaction .
Preparation Methods
The synthesis of ALDH1A3-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are detailed in various research articles and patents. Industrial production methods for ALDH1A3-IN-3 are not widely documented, but they typically involve large-scale synthesis techniques that ensure high yield and purity.
Chemical Reactions Analysis
ALDH1A3-IN-3 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ALDH1A3-IN-3 can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Comparison with Similar Compounds
ALDH1A3-IN-3 is unique in its high selectivity and potency as an ALDH1A3 inhibitor. Similar compounds include other ALDH inhibitors such as ALDH1A1-IN-1 and ALDH3A1-IN-2 . These compounds also inhibit aldehyde dehydrogenase enzymes but may have different selectivity profiles and potency. For example, ALDH1A1-IN-1 is more selective for ALDH1A1, while ALDH3A1-IN-2 targets ALDH3A1 . The uniqueness of ALDH1A3-IN-3 lies in its ability to specifically inhibit ALDH1A3 with high potency, making it a valuable tool in cancer research .
Properties
IUPAC Name |
4-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDANSDASCKBVKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50290510 | |
| Record name | 4-Isopropoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50290510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18962-05-5 | |
| Record name | 4-Isopropoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18962-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018962055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18962-05-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Isopropoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50290510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-Isopropoxybenzaldehyde be used as a starting material to synthesize more complex molecules?
A1: Yes, this compound can be used as a building block in organic synthesis. For instance, it reacts with ethyl cyanoacetate to yield ethyl 2-cyano-3-(4-isopropoxyphenyl)acrylate. [] This acrylate derivative can then be further reacted with 2-methoxyphenylmagnesium bromide to produce ethyl 2-cyano-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionate. [] This synthetic route highlights the versatility of this compound in constructing molecules with potentially interesting biological activities.
Q2: How do certain fungi interact with 4-alkoxybenzoic acids, and what is the significance of these interactions?
A2: Research indicates that the lignin-decomposing fungus Polyporus dichrous can modify the structure of 4-alkoxybenzoic acids, including derivatives like 3-ethoxy-4-isopropoxybenzoic acid. [, ] This fungus exhibits several metabolic pathways, including:
- 4-Dealkylation: Removing the alkyl group at the 4-position of the benzene ring (e.g., converting 3-ethoxy-4-isopropoxybenzoic acid to 3-ethoxy-4-hydroxybenzoic acid). [, ]
- Hydroxylation: Introducing a hydroxyl group onto the 4-alkoxy group (e.g., oxidizing 3-ethoxy-4-isopropoxybenzoic acid to 2-[4-carboxy-2-ethoxyphenoxy]-propane-1-ol). [, ]
- Carboxyl Reduction: Converting the carboxylic acid group to an aldehyde or alcohol (e.g., reducing 3-ethoxy-4-isopropoxybenzoic acid to 3-ethoxy-4-isopropoxybenzaldehyde or 3-ethoxy-4-isopropoxybenzyl alcohol). [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
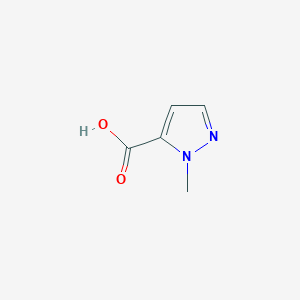
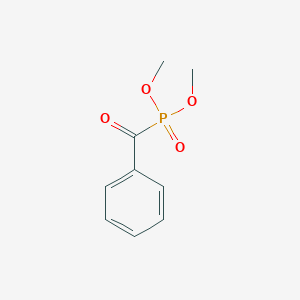
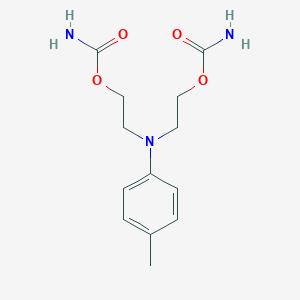


![1-Azaspiro[2.5]octane](/img/structure/B92205.png)
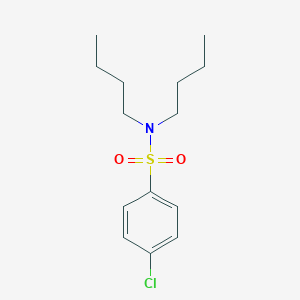
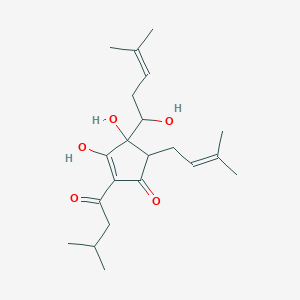

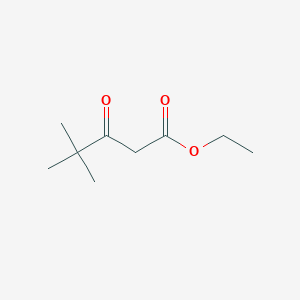
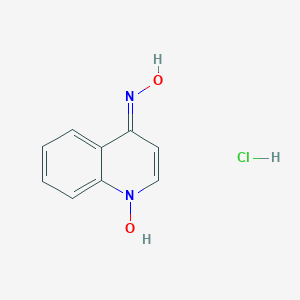
![Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-](/img/structure/B92222.png)
